molecular formula C20H24N2O B4587907 1-{4-[4-(2-methylbenzyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(2-methylbenzyl)-1-piperazinyl]phenyl}ethanone

Cat. No.: B4587907
M. Wt: 308.4 g/mol
InChI Key: LOTVQQJTPPCZRL-UHFFFAOYSA-N
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Description

1-{4-[4-(2-methylbenzyl)-1-piperazinyl]phenyl}ethanone is a useful research compound. Its molecular formula is C20H24N2O and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.188863393 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Synthesis

Electrochemical oxidation of phenylpiperazine derivatives, closely related to 1-{4-[4-(2-methylbenzyl)-1-piperazinyl]phenyl}ethanone, has been studied, revealing a method for the development of new phenylpiperazine derivatives. This approach offers a facile and environmentally friendly method for synthesis with high atom economy and safe waste production under ambient conditions (Nematollahi & Amani, 2011).

Synthesis of Novel Derivatives

One-pot synthesis methods have been explored to create novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, starting from 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one. This demonstrates the compound's versatility in contributing to the synthesis of new chemical entities with potential biological activities (Bhat et al., 2018).

Antimicrobial Evaluation

New chalcones containing piperazine or dichlorothiophene moiety have been synthesized and evaluated for their antimicrobial activity. These derivatives have shown potential against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and notably, against Candida albicans, indicating the compound's role in developing new antimicrobial agents (Tomar et al., 2007).

Antitumor and Neuroprotective Activities

Derivatives of this compound have been investigated for their potential antitumor activities against breast cancer cells, showing promise as antiproliferative agents. This research points towards the compound's utility in cancer chemotherapy (Yurttaş et al., 2014). Additionally, new edaravone derivatives containing a benzylpiperazine moiety have been synthesized and evaluated for neuroprotective activities, highlighting the potential for treating cerebral ischemic stroke (Gao et al., 2022).

Properties

IUPAC Name

1-[4-[4-[(2-methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16-5-3-4-6-19(16)15-21-11-13-22(14-12-21)20-9-7-18(8-10-20)17(2)23/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTVQQJTPPCZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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